molecular formula C14H13NO3S B8544527 N-benzyl-3-formyl-benzenesulfonamide CAS No. 213488-01-8

N-benzyl-3-formyl-benzenesulfonamide

Cat. No.: B8544527
CAS No.: 213488-01-8
M. Wt: 275.32 g/mol
InChI Key: IIYGPDZXOTYKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-formyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a formyl (-CHO) substituent at the 3-position of the benzene ring. This compound belongs to a class of sulfonamides widely studied for their applications in medicinal chemistry, catalysis, and materials science. The formyl group enhances its reactivity, enabling participation in condensation and nucleophilic addition reactions, while the sulfonamide moiety provides structural rigidity and hydrogen-bonding capabilities.

Properties

CAS No.

213488-01-8

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-benzyl-3-formylbenzenesulfonamide

InChI

InChI=1S/C14H13NO3S/c16-11-13-7-4-8-14(9-13)19(17,18)15-10-12-5-2-1-3-6-12/h1-9,11,15H,10H2

InChI Key

IIYGPDZXOTYKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Sulfonamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties
This compound -CHO (3), -SO₂NH-benzyl C₁₄H₁₃NO₃S 275.33 (calculated) Inferred: Formylation of precursor sulfonamide (hypothetical) High reactivity due to formyl group; potential for Schiff base formation
N-benzyl-3-methoxybenzenesulfonamide -OCH₃ (3), -SO₂NH-benzyl C₁₄H₁₅NO₃S 289.34 Grignard reaction with 3-methoxyphenylmagnesium bromide and benzylamine Electron-donating methoxy group enhances stability; lower electrophilicity
N-(3-bromophenyl)-3-methylbenzenesulfonamide -Br (3), -CH₃ (3), -SO₂NH-aryl C₁₃H₁₂BrNO₂S 326.21 Unspecified (commercially available via coupling reactions) Bromine increases molecular weight and steric bulk; methyl group improves lipophilicity

Notes

  • The molecular weight and formula of this compound were calculated based on structural analysis.
  • Discrepancies in substituent effects underscore the need for tailored design in sulfonamide-based applications.

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